N-[4-(3,4-dimethylphenyl)-1,2,5-oxadiazol-3-yl]-2-(4-nitrophenoxy)acetamide
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Overview
Description
N-[4-(3,4-dimethylphenyl)-1,2,5-oxadiazol-3-yl]-2-(4-nitrophenoxy)acetamide is a complex organic compound that belongs to the class of oxadiazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(3,4-dimethylphenyl)-1,2,5-oxadiazol-3-yl]-2-(4-nitrophenoxy)acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of 3,4-dimethylphenyl isocyanate with 4-nitrophenoxyacetic acid in the presence of a dehydrating agent such as thionyl chloride. The reaction proceeds through the formation of an intermediate acyl chloride, which then reacts with the oxadiazole ring to form the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
N-[4-(3,4-dimethylphenyl)-1,2,5-oxadiazol-3-yl]-2-(4-nitrophenoxy)acetamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under appropriate conditions.
Reduction: The oxadiazole ring can be reduced to form different heterocyclic structures.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Electrophilic substitution reactions often require strong acids like sulfuric acid (H2SO4) or Lewis acids like aluminum chloride (AlCl3).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield the corresponding amine, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound exhibits antimicrobial and antifungal properties, making it a candidate for the development of new antibiotics.
Medicine: Its potential as an anticancer agent has been explored due to its ability to inhibit certain enzymes involved in cancer cell proliferation.
Mechanism of Action
The mechanism of action of N-[4-(3,4-dimethylphenyl)-1,2,5-oxadiazol-3-yl]-2-(4-nitrophenoxy)acetamide involves its interaction with specific molecular targets. For example, in its role as an antimicrobial agent, the compound may inhibit the synthesis of bacterial cell walls or interfere with essential metabolic pathways. In cancer research, it may inhibit enzymes such as topoisomerases, which are crucial for DNA replication and cell division .
Comparison with Similar Compounds
Similar Compounds
3-amino-4-(5-methyl-1,2,4-oxadiazol-3-yl)furazan: This compound shares the oxadiazole ring structure and exhibits similar energetic properties.
N-(3,4-dimethylphenyl)-2-{[5-(2-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide: Another oxadiazole derivative with comparable chemical properties.
Uniqueness
N-[4-(3,4-dimethylphenyl)-1,2,5-oxadiazol-3-yl]-2-(4-nitrophenoxy)acetamide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity
Properties
Molecular Formula |
C18H16N4O5 |
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Molecular Weight |
368.3 g/mol |
IUPAC Name |
N-[4-(3,4-dimethylphenyl)-1,2,5-oxadiazol-3-yl]-2-(4-nitrophenoxy)acetamide |
InChI |
InChI=1S/C18H16N4O5/c1-11-3-4-13(9-12(11)2)17-18(21-27-20-17)19-16(23)10-26-15-7-5-14(6-8-15)22(24)25/h3-9H,10H2,1-2H3,(H,19,21,23) |
InChI Key |
FEQAHPOIAMNMGQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NON=C2NC(=O)COC3=CC=C(C=C3)[N+](=O)[O-])C |
Origin of Product |
United States |
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